1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.:
Cat. No.: VC17791580
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 1-cyclopentyl-5-propan-2-yltriazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H17N3O/c1-8(2)11-10(7-15)12-13-14(11)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | FUJOESRKTFKEOS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N=NN1C2CCCC2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles known for their stability and versatility. The triazole ring is substituted at three positions:
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1-position: Cyclopentyl group, contributing steric bulk and influencing conformational flexibility.
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5-position: Isopropyl group, enhancing hydrophobic interactions in biological systems.
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4-position: Carbaldehyde group, enabling nucleophilic addition reactions and hydrogen bonding.
Molecular Formula and Weight
Discrepancies exist in literature regarding the molecular formula:
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Source: Reports C₁₁H₁₇N₃O (Molecular Weight: 207.27 g/mol).
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Source: Suggests C₁₀H₁₄N₄O (Molecular Weight: 206.24 g/mol).
This inconsistency may arise from positional isomerism or reporting errors. Further analytical validation is required to resolve this ambiguity.
Table 1: Comparative Molecular Data
| Property | Source | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O | C₁₀H₁₄N₄O |
| Molecular Weight (g/mol) | 207.27 | 206.24 |
| IUPAC Name | 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde | 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde |
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary synthetic route involves the click reaction, a copper(I)-catalyzed cycloaddition between an azide and an alkyne. Key steps include:
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Azide Preparation: Cyclopentyl azide generated from cyclopentyl bromide and sodium azide.
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Alkyne Substrate: Propargyl aldehyde derivatives functionalized with isopropyl groups.
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Reaction Conditions: Catalyzed by Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous or alcoholic solvents at 25–60°C .
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Catalyst | CuSO₄·5H₂O (5 mol%) |
| Reducing Agent | Sodium Ascorbate |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | 50°C |
| Reaction Time | 12–24 hours |
| Yield | 75–90% |
Microwave-assisted synthesis reduces reaction times to 10–30 minutes with comparable yields, as demonstrated in analogous triazole syntheses .
Chemical Reactivity and Functionalization
Triazole Ring Reactivity
The 1,2,3-triazole core participates in:
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Metal Coordination: Forms stable complexes with transition metals (e.g., Cu, Zn) via N-atom lone pairs, useful in catalysis.
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Electrophilic Substitution: Directed by the electron-deficient nature of the triazole ring, enabling regioselective functionalization.
Carbaldehyde Group Transformations
The aldehyde moiety undergoes characteristic reactions:
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Nucleophilic Additions: With amines, hydrazines, or alcohols to form Schiff bases, hydrazones, or acetals.
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Oxidation/Reduction: Convertible to carboxylic acids or alcohols, respectively, expanding derivatization potential.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include:
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Aldehydic proton: δ 9.8–10.2 ppm (singlet).
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Cyclopentyl protons: δ 1.5–2.5 ppm (multiplet).
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Isopropyl methyl groups: δ 1.0–1.2 ppm (doublet).
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¹³C NMR: Triazole carbons resonate at δ 140–160 ppm, with the aldehyde carbon at δ 190–200 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) typically shows:
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[M+H]⁺ at m/z 207.3 (Source) or 206.2 (Source).
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Fragmentation patterns include loss of the cyclopentyl group (m/z ~138) and aldehyde moiety (m/z ~177).
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial Agents: Triazole derivatives exhibit activity against bacterial and fungal pathogens by inhibiting ergosterol synthesis or DNA gyrase.
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Anticancer Scaffolds: The aldehyde group enables conjugation with cytotoxic agents, enhancing tumor-targeting efficacy.
Materials Science
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Coordination Polymers: Metal-triazole frameworks show promise in gas storage and catalysis.
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Polymer Additives: Improves thermal stability and flame retardancy in polyesters and polyamides.
Challenges and Future Directions
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Structural Ambiguities: Resolving molecular formula discrepancies via high-resolution mass spectrometry (HRMS) and X-ray crystallography.
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Toxicity Profiling: Limited safety data necessitates comprehensive in vitro and in vivo studies .
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Green Synthesis: Developing solvent-free or bio-based catalytic systems to enhance sustainability .
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